molecular formula C19H17ClN2O4 B11297132 1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione

1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B11297132
M. Wt: 372.8 g/mol
InChI Key: ZWIHZVGLHZIENY-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINE-2,3-DIONE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a tetrahydropyrazine ring substituted with a chlorophenyl and a dimethoxyphenyl group, making it a molecule of interest in various fields such as medicinal chemistry and materials science.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione

InChI

InChI=1S/C19H17ClN2O4/c1-25-16-8-7-15(11-17(16)26-2)22-10-9-21(18(23)19(22)24)12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3

InChI Key

ZWIHZVGLHZIENY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINE-2,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxyphenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired tetrahydropyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINE-2,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropyrazine derivatives .

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINE-2,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINE-2,3-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-CHLOROPHENYL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINE-2,3-DIONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and dimethoxyphenyl groups on the tetrahydropyrazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

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